2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multi-step organic reactionsThe final step involves the formation of the ester linkage with 3-bromobenzoate under controlled conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and purity while reducing production time and costs. Safety measures are crucial due to the handling of bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-chlorophenyl 3-bromobenzoate
- 2,4-Dibromo-6-methylphenyl 3-bromobenzoate
- 2,4-Dibromo-6-ethoxyphenyl 3-bromobenzoate
Uniqueness
2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to its specific combination of bromine atoms and the benzodioxin moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15Br3N2O5 |
---|---|
Molecular Weight |
639.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H15Br3N2O5/c24-15-5-3-4-13(8-15)23(30)33-21-14(9-16(25)10-17(21)26)11-27-28-22(29)20-12-31-18-6-1-2-7-19(18)32-20/h1-11,20H,12H2,(H,28,29)/b27-11+ |
InChI Key |
LGFOZWWEIMPPMK-LUOAPIJWSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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